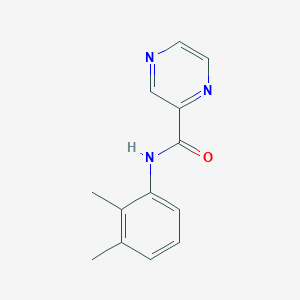

N-(2,3-二甲基苯基)-2-吡嗪甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide belongs to a broader class of chemicals known for their varied applications, including organic light-emitting diodes (OLEDs), pharmaceuticals, and materials science. Pyrazine derivatives, in particular, have attracted attention due to their electronic and photophysical properties, which are useful in optoelectronic devices and as bioactive compounds in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves catalytic reactions and coupling processes. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives has been synthesized through a two-fold reaction under standard Sonogashira conditions, showcasing the adaptability of pyrazine cores for functionalization (Zhao et al., 2004). Similarly, pyrazine carboxamides and their derivatives are typically synthesized from pyrazine dicarboxylic anhydrides reacting with various amines, demonstrating a versatile approach for introducing different functional groups (Naredla et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives reveals a planar geometry that facilitates π-π stacking and hydrogen bonding, contributing to their crystalline stability and potential for supramolecular assembly. For example, detailed X-ray analysis and vibrational spectroscopy have been used to elucidate the structure of related compounds, highlighting the role of N—H⋯O and C—H⋯O interactions in their solid-state organization (Sasan et al., 2008).

Chemical Reactions and Properties

Pyrazine carboxamides undergo various chemical reactions, including condensation with aminoacetophenones and reactions with electrophilic and nucleophilic reagents. These reactions enable the synthesis of a wide range of derivatives with diverse biological and chemical properties (El-Wahab et al., 2006). The presence of the pyrazine core and carboxamide group significantly influences their reactivity, allowing for the design of compounds with specific functionalities.

科学研究应用

合成和生物学评估

一些研究集中于新化合物的合成及其生物学评估。例如,新型苯磺酰胺衍生物已被合成,并显示出对特定细胞系的体外抗肿瘤活性,突出了吡嗪衍生物在癌症研究中的潜力 (Fahim & Shalaby, 2019)。这表明 N-(2,3-二甲基苯基)-2-吡嗪甲酰胺可以对其抗肿瘤特性进行探索。

材料科学和化学性质

对 2,5-二(芳基乙炔基)吡嗪衍生物的合成和光电性质的研究表明,人们对吡嗪衍生物在材料科学中的应用感兴趣,尤其是在发光器件中 (Zhao et al., 2004)。这表明 N-(2,3-二甲基苯基)-2-吡嗪甲酰胺在开发具有电子或光子应用的新材料方面具有潜在的研究途径。

抗菌和药理活性

吡唑衍生物的抗菌评价,包括它们的合成和构效关系,一直是研究的主题,表明这些化合物在开发新的抗菌剂中具有潜在用途 (Sharshira & Hamada, 2012)。这意味着 N-(2,3-二甲基苯基)-2-吡嗪甲酰胺也可以用于研究抗菌特性。

安全和危害

属性

IUPAC Name |

N-(2,3-dimethylphenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-4-3-5-11(10(9)2)16-13(17)12-8-14-6-7-15-12/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQJXYOKWJITMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=NC=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)pyrazine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)